![molecular formula C15H17N3O3 B2929812 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 331948-25-5](/img/structure/B2929812.png)
2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For this compound, the exact molecular structure is not provided in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For this compound, the exact physical and chemical properties are not provided in the literature .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
Research on compounds similar to 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has focused on understanding their crystal and molecular structures. For instance, the study by Shearer, Twiss, and Wade (1980) on dimethylindium-pyridine-2-carbaldehyde oximate illustrates the importance of structural analysis in organometallic chemistry, providing insights into coordination chemistry and molecular geometry, which are crucial for designing catalysts and functional materials (Shearer, Twiss, & Wade, 1980).
Synthesis of Fused Polycyclic Pyrimidines
Harutyunyan (2016) discussed the condensation of pyrido[1,2-a]pyrimidine with aromatic aldehydes, leading to the synthesis of fused polycyclic pyrimidines. This research highlights the compound's utility in creating molecules with a broad spectrum of biological activities, such as antibacterial and antiviral properties, which are of significant interest in pharmaceutical development (Harutyunyan, 2016).
Microwave-Assisted Synthesis and Antibacterial Agents
Khan et al. (2019) explored the microwave-assisted synthesis of chalcone and its polycyclic heterocyclic analogues, demonstrating promising antibacterial agents. This study emphasizes the role of pyrimidine derivatives in developing new antimicrobial compounds, showcasing the importance of innovative synthesis methods in enhancing drug discovery and development processes (Khan et al., 2019).
Catalytic Applications and Oxidation Reactions
Yoneda, Yamato, and Ono (1981) presented pyridodipyrimidines as new NAD-type redox catalysts, illustrating their application in catalyzing the oxidation of alcohols to carbonyl compounds. This research contributes to the understanding of catalysis and redox reactions, which are fundamental in organic synthesis and industrial chemistry (Yoneda, Yamato, & Ono, 1981).
Photophysical Properties and Sensing Applications
Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives for pH-sensing applications, leveraging the photophysical properties of these compounds. This study underscores the potential of pyrimidine derivatives in creating functional materials for sensing and imaging, which have broad implications in environmental monitoring, diagnostics, and materials science (Yan et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-17(8-11(2)21-10)14-12(9-19)15(20)18-6-4-3-5-13(18)16-14/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQKJDUVFYNXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B2929729.png)
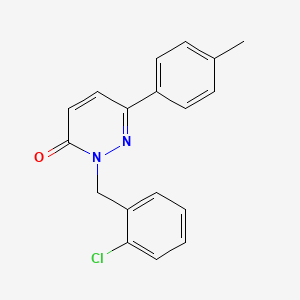

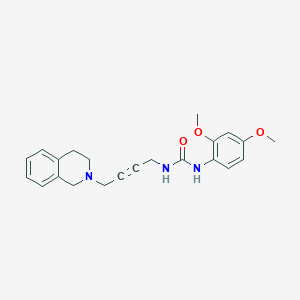
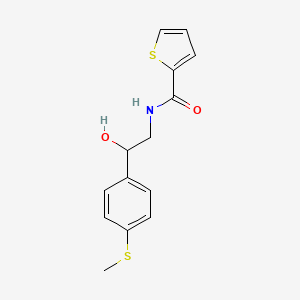
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929738.png)
![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)
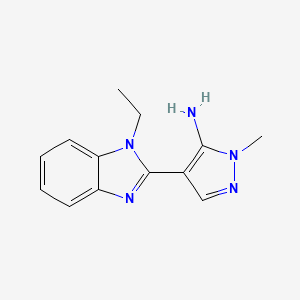
methanone](/img/structure/B2929744.png)

![4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2929746.png)
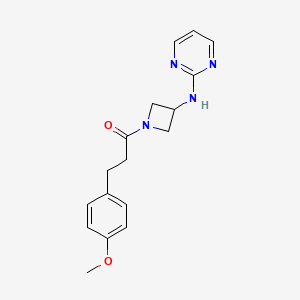
![3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2929749.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2929751.png)
